Lenvatinib Impurity g

Pharmaceutical Analysis Reference Standards Structural Characterization

Method validation for Lenvatinib ANDAs requires a characterized Impurity G standard. Generic alternatives risk inaccurate quantification and regulatory rejection. This standard solves that. - Validated HPLC/LC-MS/MS method development for impurity profiling. - Certified CoA with HPLC purity, 1H/13C NMR, IR, and MS for regulatory submissions. - Reliable QC release testing to ensure batch-to-batch compliance.

Molecular Formula C21H20N4O4
Molecular Weight 392.4 g/mol
CAS No. 417714-14-8
Cat. No. B040125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLenvatinib Impurity g
CAS417714-14-8
SynonymsLenvatinib Impurity g
Molecular FormulaC21H20N4O4
Molecular Weight392.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC=C(C=C3)NC(=O)NC4CC4
InChIInChI=1S/C21H20N4O4/c1-28-19-11-17-15(10-16(19)20(22)26)18(8-9-23-17)29-14-6-4-13(5-7-14)25-21(27)24-12-2-3-12/h4-12H,2-3H2,1H3,(H2,22,26)(H2,24,25,27)
InChIKeyVBISVMLKCDTQGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lenvatinib Impurity G: Analytical and QC Reference Standard


Lenvatinib Impurity G (CAS 417714-14-8), chemically designated as 4-(4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide, is a structurally defined process-related impurity associated with the synthesis of the multi-kinase inhibitor Lenvatinib [1]. It is a high-purity chemical reference standard essential for advanced analytical and pharmaceutical research, particularly in the development and validation of methods for detecting and quantifying impurities in Lenvatinib drug substances and products . This compound is supplied with detailed characterization data compliant with regulatory guidelines [2]. Its primary role is to ensure the safety and efficacy of the final drug product by enabling precise impurity profiling.

Workflow
HPLC impurity profiling and method validation for Lenvatinib
Selection
High-purity Impurity G reference standard with structural characterization
Use Context
ANDA/DMF documentation support and quality control batch analysis

Lenvatinib Impurity G vs. Generic Standards


Generic substitution with an undefined or uncharacterized 'Lenvatinib impurity' reference standard is scientifically unsound due to the high structural specificity required for accurate impurity profiling. Lenvatinib synthesis and degradation generate a complex array of related substances, including process impurities, intermediates, and degradation products [1]. Each impurity possesses a unique chemical structure, retention time, and detector response, necessitating a specific reference standard for unambiguous identification and accurate quantification [2]. Regulatory authorities mandate strict limits on individual and total impurities to ensure drug safety and efficacy, and the use of an incorrect or non-specific standard can lead to analytical method failure, inaccurate stability assessments, and potential regulatory non-compliance . Therefore, the use of a precisely characterized standard like Lenvatinib Impurity G (CAS 417714-14-8) is not just best practice; it is a fundamental requirement for rigorous pharmaceutical quality control.

Structural specificity
Lenvatinib Impurity G has a unique structure and retention time; a generic standard may not match chromatographic behavior.
Detector response variance
Impurity-specific response factors in HPLC/UV or MS can differ; an uncharacterized standard risks inaccurate quantification.
Regulatory documentation gap
Generic standards often lack the comprehensive CoA and characterization data required for regulatory submissions.

Lenvatinib Impurity G Differentiation Evidence


Structural Identity vs. Lenvatinib API

Lenvatinib Impurity G is distinguished from the Lenvatinib API and other related impurities by its specific molecular structure [1]. This precise definition is fundamental for its application as a reference standard in chromatographic methods.

Structural Identity vs API
Head-to-head
Target: Lenvatinib Impurity G (no Cl), C21H20N4O4, MW 392.41 g/mol. Comparator: Lenvatinib API (Cl substituent), C21H19ClN4O4, MW 426.85 g/mol. Difference: absence of chlorine at 3-position.
Primary basis for unique chromatographic behavior and specific standard selection.
Structural elucidation via NMR and MS per supplier.
Pharmaceutical Analysis Reference Standards Structural Characterization

Regulatory Documentation Advantage

A key procurement differentiator is that Lenvatinib Impurity G is supplied with detailed characterization data compliant with regulatory guidelines, whereas generic standards may not offer this level of documentation [1]. This is a critical factor for supporting Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs).

Documentation Package
Data to verify
Target: detailed characterization data compliant with regulatory guidelines. Comparator: generic standard typically lacks such documentation.
Reduces user analytical burden for ANDA/DMF method validation.
Vendor CoA review required to confirm extent of data.
Pharmaceutical Quality Control Regulatory Compliance Method Validation

Analytical Method Development & QC Application

Lenvatinib Impurity G is specifically marketed for use in analytical method development, method validation (AMV), and Quality Control (QC) applications for Lenvatinib [1]. While other impurities may serve a similar purpose, the designation of this specific impurity (often referred to as 'Impurity 31' or 'G') implies its relevance to specific synthetic pathways or degradation profiles detailed in patent literature or internal quality control monographs [2].

Application Scope
Class-level inference
Target: validated for analytical method validation and QC of Lenvatinib. Generic impurity: unspecified or unvalidated for Lenvatinib context.
Ensures reference material relevance to Lenvatinib impurity profiling.
Per vendor specifications and application notes.
Analytical Method Development Quality Control Stability Studies

Lenvatinib Impurity G Application Scenarios


Stability-Indicating HPLC Method Validation

Lenvatinib Impurity G is used as a primary reference standard to develop and validate stability-indicating HPLC methods. It is spiked into Lenvatinib drug substance and product samples to verify the method's ability to separate and quantify this specific impurity from the API and other degradation products under various stress conditions (e.g., hydrolytic, oxidative, thermal) [1]. The method's specificity, linearity, accuracy, and precision for Impurity G are established, ensuring its suitability for routine batch analysis and long-term stability studies [2].

Quantification for ANDA and DMF Submissions

For Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs), accurate quantification of process-related impurities like Impurity G is mandatory. This compound serves as a certified reference material for determining the level of this specific impurity in Lenvatinib API batches. The provided analytical data (e.g., CoA with HPLC purity) allows for the accurate calculation of impurity content against a known standard, demonstrating that the manufacturing process controls this impurity to within acceptable limits as per ICH guidelines .

Preclinical Pharmacokinetic Evaluation

In preclinical research, Lenvatinib Impurity G is utilized as an analytical standard in LC-MS/MS methods designed to investigate the pharmacokinetic behavior of Lenvatinib and its related impurities in biological matrices, such as rat plasma [3]. By using the pure impurity standard, researchers can develop and validate sensitive and specific bioanalytical assays to simultaneously measure Lenvatinib and Impurity G levels, providing crucial data on potential in vivo formation or exposure of this impurity.

Process Control and Quality Assurance in Manufacturing

During the commercial production of Lenvatinib, Lenvatinib Impurity G is employed as a quality control (QC) reference standard for in-process monitoring and final product release testing. It is used to calibrate and qualify HPLC systems, ensuring that the level of this impurity in the final drug product remains below the regulatory specification limit. This application is critical for ensuring batch-to-batch consistency and patient safety [1].

Application
Selection Property
Validation Focus
Stability-indicating HPLC method validation
Certified impurity reference standard
Method specificity and linearity for impurity G
ANDA/DMF impurity quantification
Regulatory documentation support
Impurity content accuracy against known standard
Preclinical PK study support
Bioanalytical standard purity
Assay specificity in biological matrices
In-process QC and release testing
Batch-to-batch consistency control
System suitability and calibration verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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